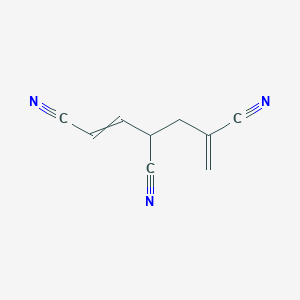
Hexa-1,5-diene-1,3,5-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-1,5-diene-1,3,5-tricarbonitrile is an organic compound characterized by the presence of three nitrile groups and a conjugated diene system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa-1,5-diene-1,3,5-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or water, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of palladium catalysts for selective hydrogenation of hexa-1,5-diene . The process may include the addition of tin or silver to enhance the catalytic activity and selectivity.
Chemical Reactions Analysis
Types of Reactions: Hexa-1,5-diene-1,3,5-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [4+1] and [6+1] cycloaddition reactions, resulting in the formation of thermodynamically favorable products.
Electrophilic Addition: It can undergo electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Common Reagents and Conditions:
Cycloaddition Reactions: Dichlorogermylene (GeCl2) is commonly used as a reagent for cycloaddition reactions with this compound.
Electrophilic Addition: Hydrogen halides (e.g., HBr) are used under controlled temperature conditions to achieve selective addition.
Major Products Formed:
Cycloaddition Reactions: The major products include various cyclic compounds formed through the addition of GeCl2 to the diene system.
Electrophilic Addition: The addition of hydrogen halides results in the formation of halogenated alkenes.
Scientific Research Applications
Hexa-1,5-diene-1,3,5-tricarbonitrile has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of hexa-1,5-diene-1,3,5-tricarbonitrile involves its reactivity with various reagents to form stable intermediates and products. For example, in the Cope rearrangement catalyzed by palladium complexes, the compound is converted into acetone through the formation of η3-allylic intermediates . This mechanism highlights the compound’s ability to undergo complex transformations under specific catalytic conditions.
Comparison with Similar Compounds
Hexa-1,5-diene-1,3,5-tricarbonitrile can be compared with other similar compounds, such as:
1,5-Hexadiene: A simpler diene with two double bonds but lacking the nitrile groups.
Malononitrile Dimer:
Stellane and Twistbrendane Derivatives: These compounds incorporate hexa-1,5-diene units and undergo similar Cope rearrangements.
The uniqueness of this compound lies in its combination of a conjugated diene system with multiple nitrile groups, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
252378-42-0 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
hexa-1,5-diene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C9H7N3/c1-8(6-11)5-9(7-12)3-2-4-10/h2-3,9H,1,5H2 |
InChI Key |
ZFUUHVDPRNUDRK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(C=CC#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)

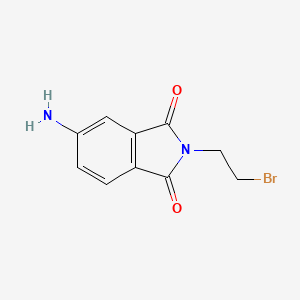
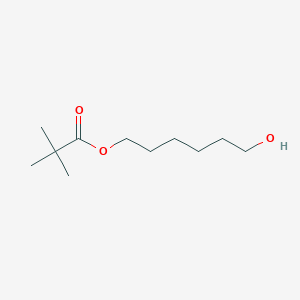
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
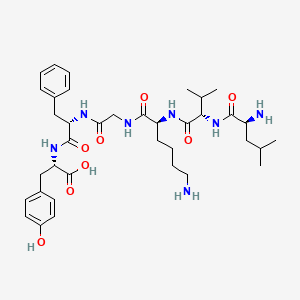
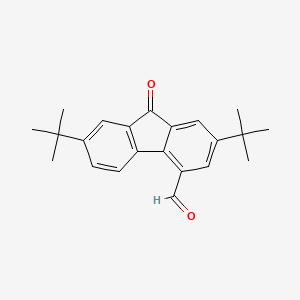
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
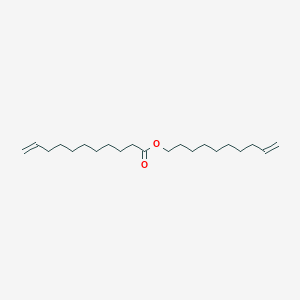
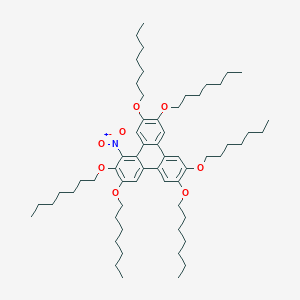
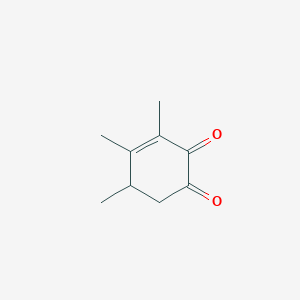
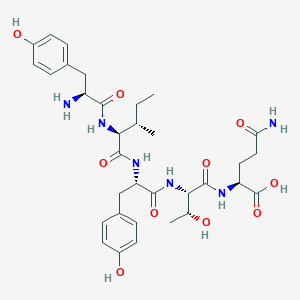
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
